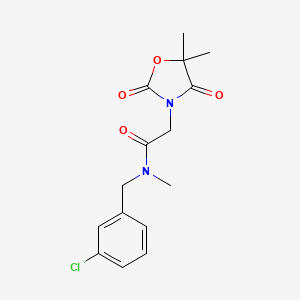
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol, also known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPAM is a chelator that binds to metal ions, and its unique structure allows it to selectively bind to certain metals, making it a valuable tool for research.
Mechanism of Action
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol acts as a chelator by binding to metal ions, such as copper and iron, through its pyridine and piperidine groups. This binding prevents the metal ions from participating in chemical reactions, which can be useful in studies involving metal toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol is its ability to selectively bind to certain metal ions, which makes it a valuable tool for research. However, one limitation of this compound is that it can be difficult to work with due to its hydrophobic nature.
Future Directions
There are many potential future directions for research involving 2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound could be used in studies involving metal toxicity and the role of metal ions in biological systems. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol can be synthesized through a multistep process that involves the reaction of pyridine with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with piperidine and formaldehyde to yield this compound.
Scientific Research Applications
2-tert-butyl-4,6-bis(1-piperidinylmethyl)-3-pyridinol has been used in various scientific research applications due to its ability to selectively bind to metal ions. It has been used as a chelator in studies involving metal toxicity, and it has also been used to study the role of metal ions in biological systems.
properties
IUPAC Name |
2-tert-butyl-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-21(2,3)20-19(25)17(15-23-10-6-4-7-11-23)14-18(22-20)16-24-12-8-5-9-13-24/h14,25H,4-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYGLXURQQEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=N1)CN2CCCCC2)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)
![4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)


![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5680215.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)